molecular formula C11H13ClN2O2 B170417 N-(6-Chloro-3-formylpyridin-2-yl)pivalamide CAS No. 127446-34-8

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Cat. No. B170417
M. Wt: 240.68 g/mol
InChI Key: QTIICTFBNRXNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09156822B2

Procedure details

A solution of intermediate 5 (19.28 g, 90.6 mmol) in THF (181 mL) was treated with n-BuLi (108.8 mL, 272 mmol) and the resulting mixture was stirred at −20° C. for 3 h. After addition of DMF (20.81 mL, 271.86 mmol), the reaction was allowed to warm to rt. The reaction was poured into cold 6N HCl and stirred for 15 min. The mixture was then neutralized with anhydrous K2CO3 to pH=7 and extracted with Et2O. The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by recrystallization from EtOAc and hexanes to afford N-(6-chloro-3-formylpyridin-2-yl)pivalamide (intermediate 6) (12.84 g, 59%).
Quantity
19.28 g
Type
reactant
Reaction Step One
Quantity
108.8 mL
Type
reactant
Reaction Step One
Name
Quantity
181 mL
Type
solvent
Reaction Step One
Name
Quantity
20.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])[CH:5]=[CH:4][CH:3]=1.[Li]CCCC.CN([CH:23]=[O:24])C.Cl.C([O-])([O-])=O.[K+].[K+]>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:9](=[O:14])[C:10]([CH3:11])([CH3:13])[CH3:12])[C:5]([CH:23]=[O:24])=[CH:4][CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
19.28 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)NC(C(C)(C)C)=O
Name
Quantity
108.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
181 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20.81 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at −20° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by recrystallization from EtOAc and hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NC(C(C)(C)C)=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.84 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.